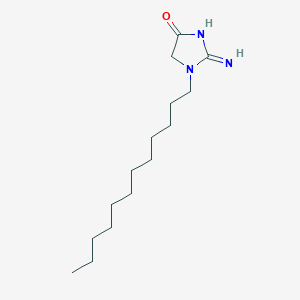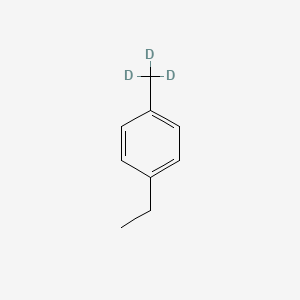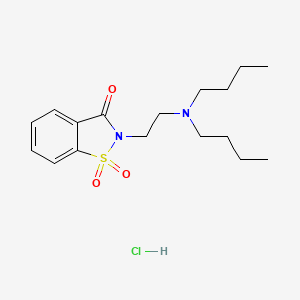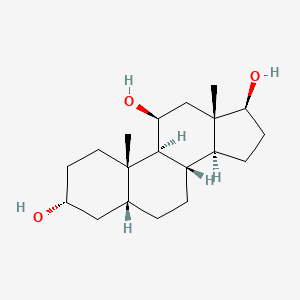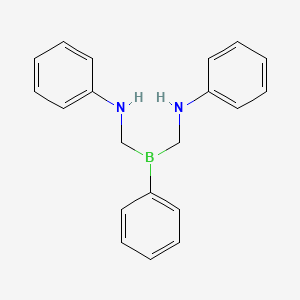
Ethylene (3-isocyanatomethylphenyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene (3-isocyanatomethylphenyl)-carbamate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and versatility. The compound is characterized by the presence of an ethylene group, a carbamate group, and an isocyanate group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylene (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of ethylene with 3-isocyanatomethylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylene (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isocyanate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions may produce substituted carbamate compounds .
Applications De Recherche Scientifique
Ethylene (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Ethylene (3-isocyanatomethylphenyl)-carbamate involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene diisocyanate: Similar in structure but differs in the presence of a toluene group instead of an ethylene group.
Methylene diphenyl diisocyanate: Contains a methylene bridge between two phenyl rings with isocyanate groups.
Hexamethylene diisocyanate: Features a hexamethylene chain with isocyanate groups at both ends.
Uniqueness
Ethylene (3-isocyanatomethylphenyl)-carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
68092-73-9 |
|---|---|
Formule moléculaire |
C20H18N4O6 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C20H18N4O6/c25-13-21-11-15-3-1-5-17(9-15)23-19(27)29-7-8-30-20(28)24-18-6-2-4-16(10-18)12-22-14-26/h1-6,9-10H,7-8,11-12H2,(H,23,27)(H,24,28) |
Clé InChI |
XFIRHQKNSMDAHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)OCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


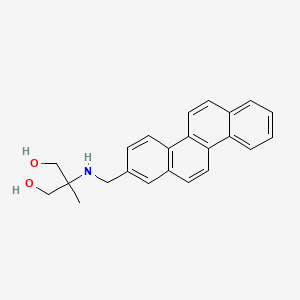
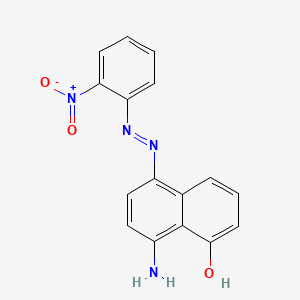


![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
